

Spectroscopic Profile of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Technical Guide

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Compound of Interest

Compound Name: (E)-Ethyl 4,4-dimethoxybut-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

(E)-Ethyl 4,4-dimethoxybut-2-enoate CAS Number: 114736-25-3 Molecular Formula: $C_8H_{14}O_4$ Molecular Weight: 174.19 g/mol

The structure combines an α,β -unsaturated ester with a dimethyl acetal, functional groups that dictate its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. These predictions are derived from the analysis of structurally similar compounds and the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8-7.0	dd	1H	H-3
~6.0-6.2	d	1H	H-2
~4.8-5.0	d	1H	H-4
4.1-4.3	q	2H	-OCH ₂ CH ₃
3.3-3.5	s	6H	-OCH ₃
1.2-1.4	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~166	C-1 (C=O)
~145	C-3
~122	C-2
~102	C-4
~60	-OCH ₂ CH ₃
~53	-OCH ₃
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2950	Medium	C-H stretch (alkane)
~1725	Strong	C=O stretch (α,β -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (ester)
~1150, ~1070	Strong	C-O stretch (acetal)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Possible Fragment
174	Low	[M] ⁺
143	Moderate	[M - OCH ₃] ⁺
115	High	[M - COOCH ₂ CH ₃] ⁺
75	Very High	[CH(OCH ₃) ₂] ⁺

Experimental Protocols

While specific experimental procedures for the synthesis and analysis of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** are not readily available in the literature, the following represents a standard approach that would be employed.

General Synthesis

A plausible synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate phosphorus ylide with 2,2-dimethoxyacetaldehyde. The reaction would be carried out under an inert atmosphere in a suitable aprotic solvent such as tetrahydrofuran (THF). Purification of the crude product would typically be achieved by column chromatography on silica gel.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample would be dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a salt plate (NaCl or KBr).
- **Mass Spectrometry:** Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via direct infusion or after separation by gas chromatography (GC).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. Researchers and scientists are encouraged to use this information as a starting point for their own experimental verification.

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